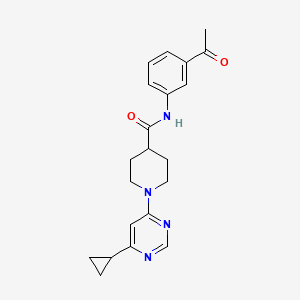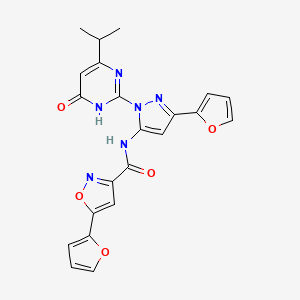![molecular formula C14H18N2O3 B2446971 1-((2,3-Dihidrobenzo[b][1,4]dioxin-6-il)metil)pirrolidina-2-carboxamida CAS No. 2034202-14-5](/img/structure/B2446971.png)
1-((2,3-Dihidrobenzo[b][1,4]dioxin-6-il)metil)pirrolidina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide is an organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a pyrrolidine-2-carboxamide group
Aplicaciones Científicas De Investigación
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to minimize side reactions and simplify the isolation process. Industrial methods may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety is known for its ability to engage in π-π interactions, which can influence the compound’s binding affinity to proteins or other biomolecules. The pyrrolidine-2-carboxamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Known for its blue-emissive properties in OLEDs.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Used in the synthesis of functional materials.
Uniqueness
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine-2-carboxamide stands out due to its unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidine-2-carboxamide group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-14(17)11-2-1-5-16(11)9-10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11H,1-2,5-7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZMOOMZGMUIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC3=C(C=C2)OCCO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2446891.png)

![N-[1-(adamantan-1-yl)propyl]-5-chloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2446893.png)


![2-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2446898.png)

![2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2446904.png)



